Methyl 4-(7-benzoyloxy-2-methyl-4-oxochromen-3-yl)oxybenzoate
Description
Methyl 4-(7-benzoyloxy-2-methyl-4-oxochromen-3-yl)oxybenzoate is a synthetic chromen-4-one derivative characterized by a benzoyloxy substituent at the 7-position, a methyl group at the 2-position, and a methoxycarbonylphenoxy group at the 3-position of the chromen-4-one core. Its molecular structure includes a fused benzopyranone ring system, which confers rigidity and influences its physicochemical properties, such as solubility and crystallinity .
Properties
IUPAC Name |
methyl 4-(7-benzoyloxy-2-methyl-4-oxochromen-3-yl)oxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O7/c1-15-23(31-18-10-8-17(9-11-18)24(27)29-2)22(26)20-13-12-19(14-21(20)30-15)32-25(28)16-6-4-3-5-7-16/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQANCANAOPEUIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3)OC4=CC=C(C=C4)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 4-(7-benzoyloxy-2-methyl-4-oxochromen-3-yl)oxybenzoate involves several steps. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to increase yield and purity.
Chemical Reactions Analysis
Methyl 4-(7-benzoyloxy-2-methyl-4-oxochromen-3-yl)oxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace the ester group, forming amides or thioesters.
Scientific Research Applications
Methyl 4-(7-benzoyloxy-2-methyl-4-oxochromen-3-yl)oxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(7-benzoyloxy-2-methyl-4-oxochromen-3-yl)oxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromen-4-one derivatives exhibit significant structural variability due to substitutions at the 2-, 3-, and 7-positions. Below is a detailed comparison of Methyl 4-(7-benzoyloxy-2-methyl-4-oxochromen-3-yl)oxybenzoate with structurally analogous compounds:
Structural Analogues
Methyl 4-{[7-(2-methoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate
- Molecular Formula : C₂₀H₁₆O₈
- Substituents :
- 7-position: 2-methoxy-2-oxoethoxy group (CH₃O-CO-OCH₂-)
- The 7-substituent (2-methoxy-2-oxoethoxy) introduces an ester-linked side chain, which may alter hydrogen-bonding capacity compared to the benzoyloxy group .
Methyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate Molecular Formula: C₁₉H₁₃NO₆ Substituents:
- 7-position: Cyanomethoxy group (NC-OCH₂-)
- 2-position: Unsubstituted Key Differences: The electron-withdrawing cyano group at the 7-position increases polarity and may enhance reactivity in nucleophilic substitution reactions. This compound has a lower molecular weight (351.3 g/mol) and higher XLogP3 (2.9) compared to the target compound, suggesting reduced lipophilicity .
Methyl 4-[7-(2-methoxy-2-oxoethoxy)-2-methyl-4-oxochromen-3-yl]oxybenzoate
- Molecular Formula : C₂₀H₁₈O₈
- Substituents :
- 7-position: 2-methoxy-2-oxoethoxy group
- 2-position: Methyl group Key Differences: This compound shares the 2-methyl and 3-methoxycarbonylphenoxy groups with the target compound but differs in the 7-substituent. The presence of both methyl and ester-linked groups may improve thermal stability and crystallinity, as observed in related poly(ethylene oxybenzoate) oligomers .
Physicochemical Properties
*Estimates based on structural similarity to .
Research Findings
- Crystallinity and Conformation: Chromenone derivatives with methyl substituents (e.g., 2-methyl) exhibit enhanced crystallinity due to restricted rotation of the chromenone core. Infrared studies of poly(ethylene oxybenzoate) oligomers suggest that trans conformations of ethylene glycol linkages stabilize crystalline phases .
- Substituent Effects: Benzoyloxy vs.
Biological Activity
Methyl 4-(7-benzoyloxy-2-methyl-4-oxochromen-3-yl)oxybenzoate, a derivative of coumarin, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antioxidant, and anticancer effects, supported by various research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
1. Anti-inflammatory Activity
Several studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives of coumarin have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. A study by Zhang et al. demonstrated that methyl vanillic acid derivatives activate the Wnt/β-catenin signaling pathway, leading to reduced inflammation in osteoblasts .
2. Antioxidant Activity
This compound has been reported to possess strong antioxidant properties. In vitro assays show that it effectively scavenges free radicals and reduces oxidative stress markers in various cell lines. The compound's ability to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase has been documented, which contributes to its protective effects against cellular damage .
3. Anticancer Properties
Recent research highlights the anticancer potential of this compound. In a study focused on breast cancer cells, this compound was found to induce apoptosis through the activation of caspase pathways. Furthermore, it inhibited cell proliferation via the downregulation of cyclin D1 and upregulation of p53, suggesting a mechanism for its anticancer activity .
Case Study 1: Osteogenic Differentiation
In a controlled laboratory setting, researchers treated mesenchymal stem cells with methyl vanillic acid derivatives, including this compound. The results indicated enhanced osteogenic differentiation marked by increased alkaline phosphatase activity and mineralization .
Case Study 2: Breast Cancer Cell Lines
A study investigated the effects of this compound on MCF-7 breast cancer cells. The compound significantly reduced cell viability in a dose-dependent manner and promoted apoptosis as evidenced by increased Annexin V staining and activation of caspases .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
